molecular formula C21H23FN4O2 B5676733 N-[(3S*,4S*)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide

N-[(3S*,4S*)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5676733
M. Wt: 382.4 g/mol
InChI Key: SAXVRGDCISMRPD-OALUTQOASA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives typically involves multistep processes including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. The structures of these compounds are confirmed using spectroscopic methods such as FT-IR, NMR, and MS, alongside X-ray diffraction for crystallographic analysis (Qin et al., 2019).

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) are employed to analyze the molecular structure of these compounds. DFT calculations offer insights into the conformational preferences and are consistent with the crystal structures obtained from X-ray diffraction. Additionally, molecular electrostatic potential and frontier molecular orbitals studies reveal physicochemical properties of the compounds (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitution and ring closure, to yield compounds with potential biological activities. Their reactivity is influenced by the substituents on the imidazo[1,2-a]pyridine ring and the presence of functional groups capable of engaging in chemical transformations (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. X-ray crystallography provides detailed information on the crystal packing, molecular geometry, and intermolecular interactions, which are essential for predicting solubility and stability (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and susceptibility to hydrolysis, are integral for assessing the potential applications of these compounds. Studies on their reactivity patterns, interaction with biological targets, and resistance to metabolic degradation provide valuable insights into their chemical behavior and utility in various fields (Li et al., 2017).

properties

IUPAC Name

N-[(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c1-3-25-11-18(19(13-25)28-2)24-21(27)15-6-9-20-23-17(12-26(20)10-15)14-4-7-16(22)8-5-14/h4-10,12,18-19H,3,11,13H2,1-2H3,(H,24,27)/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXVRGDCISMRPD-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1)OC)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]([C@H](C1)OC)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide

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